1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole
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Overview
Description
1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole is a versatile chemical compound extensively used in scientific research. It exhibits remarkable properties that enable its application in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole typically involves multiple steps. One common synthetic route starts with the nitration of 4-methoxyaniline to obtain 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form 4-methoxy-3-nitrophenylsulfonyl chloride. Finally, the sulfonyl chloride is reacted with 3-methylpyrazole under basic conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or other nucleophiles.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-amino-3-methoxyphenyl)sulfonyl-3-methylpyrazole.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole can be compared with similar compounds such as:
1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)sulfonyl-3-methylpyrazole: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
1-(4-Methoxy-3-nitrophenyl)sulfonyl-5-methylpyrazole: The position of the methyl group on the pyrazole ring is different, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S/c1-8-5-6-13(12-8)20(17,18)9-3-4-11(19-2)10(7-9)14(15)16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWHUHTFXMGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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